molecular formula C9H12F3N3 B11797399 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine

Cat. No.: B11797399
M. Wt: 219.21 g/mol
InChI Key: ASKDZSIBZXQDSL-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a piperidine ring.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various signaling pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H12F3N3

Molecular Weight

219.21 g/mol

IUPAC Name

4-[2-(trifluoromethyl)imidazol-1-yl]piperidine

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-14-5-6-15(8)7-1-3-13-4-2-7/h5-7,13H,1-4H2

InChI Key

ASKDZSIBZXQDSL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=CN=C2C(F)(F)F

Origin of Product

United States

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